molecular formula C6H13NO2 B3107891 2-Ethoxy-2-methylpropanamide CAS No. 1628184-71-3

2-Ethoxy-2-methylpropanamide

Cat. No.: B3107891
CAS No.: 1628184-71-3
M. Wt: 131.17 g/mol
InChI Key: UHGDYIYQPSUHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-methylpropanamide is a chemical compound with the linear formula C6H13NO2 . It has a molecular weight of 131.17 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H13NO2/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) .

Scientific Research Applications

Catalytic Activity and Etherification Processes

2-Ethoxy-2-methylpropanamide plays a crucial role in the synthesis of ethyl tertiary-butyl ether (ETBE) and tert-amyl ethyl ether (TAEE), which are important as fuel additives. Studies on the catalytic activity dependence on morphological properties of acidic ion-exchange resins for the simultaneous ETBE and TAEE liquid-phase synthesis highlight how the efficiency of these processes can be optimized. The catalytic activity was found to decrease in a specific order among fifteen commercial acidic ion-exchange resins, indicating a relationship between the morphological properties of the resins and their activity. The ratio of acid capacity to the specific volume of the swollen polymer was identified as a key determinant of catalytic activity, suggesting that a higher ratio results in higher activity (Soto et al., 2018).

Antihistaminic and Biological Activities

The antihistaminic and other biological activities of derivatives related to 2-methylpropanamide have been explored in research. One study synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, examining their antihistaminic and anticholinergic activity. These derivatives, characterized by spectroscopic techniques, were evaluated using isolated guinea pig ileum tissues, shedding light on the potential biological applications of such compounds (Arayne et al., 2017).

Thermal Properties and Phase Behavior

The thermal diffusivities of compounds such as 2-ethoxy-2-methylpropane (ETBE), closely related to this compound, have been measured to understand their thermal properties and phase behavior. This research provides valuable data for the design and optimization of processes involving these compounds, offering insights into the influences of temperature and pressure on their thermal diffusivity (Zhang et al., 2017).

Properties

IUPAC Name

2-ethoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGDYIYQPSUHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309124
Record name 2-Ethoxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628184-71-3
Record name 2-Ethoxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628184-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-ethoxy-2-methylpropanoic acid (1.1 g, 8.32 mmol) in MeCN (15 mL) was treated with EDC (1.596 g, 8.32 mmol) and HOBT (1.275 g, 8.32 mmol), stirred at RT for 2 h, treated with NH4OH (˜15M, 1.7 mL, ˜25.5 mmol) and stirred at RT overnight. The mixture was treated with satd. NaHCO3 and water, extracted with EtOAc (5×) and the combined organics were dried over MgSO4 and concentrated to dryness to afford 2-ethoxy-2-methylpropanamide (1.1 g, 101%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 7.03 (s, 2H), 3.31 (q, J=7.0 Hz, 2H), 1.21 (s, 6H), 1.10 (t, J=7.0 Hz, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.596 g
Type
reactant
Reaction Step One
Name
Quantity
1.275 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-2-methylpropanamide
Reactant of Route 2
2-Ethoxy-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.